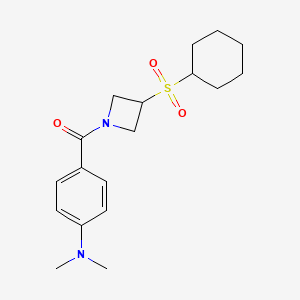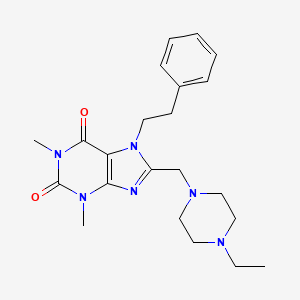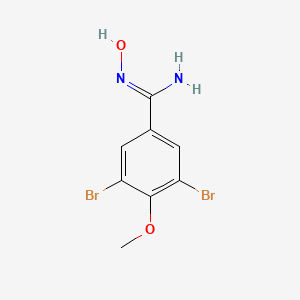![molecular formula C22H24ClN5O3S B3017467 3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide CAS No. 1189438-79-6](/img/structure/B3017467.png)
3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide is a useful research compound. Its molecular formula is C22H24ClN5O3S and its molecular weight is 473.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Hydrolysis
The hydrolysis of related quinoxaline derivatives has been extensively studied, providing insights into their chemical behavior under various conditions. For instance, the hydrolysis of 2-oxo-3-ethoxycarbonylmethylene-1,2,3,4-tetrahydrobenzoquinoxaline into 2-oxo-3-methyl-1,2-dihydrobenzoquinoxaline demonstrates the compound's reactivity and potential for further chemical manipulation (Iwanami et al., 1964).
Pharmacological Evaluation
A study on 3-ethoxyquinoxalin-2-carboxamides revealed their role as 5-HT3 receptor antagonists, indicating their potential in antidepressant activity. This showcases the relevance of quinoxaline derivatives in designing new pharmacological agents (Mahesh et al., 2011).
Crystal Structure Analysis
Newly synthesized quinoxaline derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and interactions. Such structural characterizations are crucial for understanding the compound's bioactivity, particularly their inhibitory effects on c-Jun N-terminal kinases (Abad et al., 2020).
Anticancer Agent Design
Functionalized amino acid derivatives, including those related to quinoxaline structures, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Kumar et al., 2009).
Antimicrobial Activity
Quinazolinone derivatives, closely related to quinoxaline compounds, have been synthesized and subjected to antimicrobial activity evaluation. Such studies demonstrate the compound's potential in addressing microbial resistance and developing new antimicrobial agents (Habib et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-16-6-8-18(9-7-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-12-10-27(11-13-28)19-5-3-4-17(23)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQUTNGNJQYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)
![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)

![6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B3017395.png)
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3017396.png)
![5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole](/img/structure/B3017397.png)
![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)
![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)



